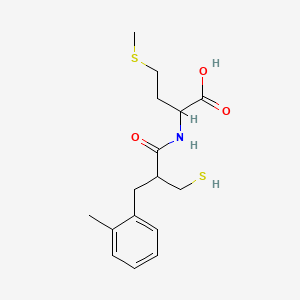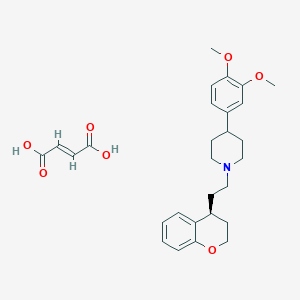![molecular formula C11H10N2OS2 B1238715 N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methyl-2-thiophenyl)methylideneamino]-2-thiophenecarboxamide is a member of thiophenes and an aromatic amide.
Applications De Recherche Scientifique
Antitumor and Antioxidant Agents
N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide has been explored in the design and synthesis of novel thiophenecarbohydrazide derivatives for potential applications as antioxidant and antitumor agents. Studies have shown significant antitumor and antioxidant activity in some of these compounds (Abu‐Hashem, El-Shehry, & Badria, 2010).
Photochromic Reactions
The compound has also been studied in the context of photochromic reactions. Specifically, derivatives such as 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene have been observed to undergo reversible photochromic reactions in single-crystalline phases, a property potentially useful in the development of optical materials (Irie, Lifka, Kobatake, & Kato, 2000).
Polymer and Copolymer Synthesis
Additionally, this chemical has been utilized in the synthesis of polymers and copolymers. For instance, N -(4-(3-thienyl methylene)-oxycarbonylphenyl) maleimide, a related compound, has been synthesized and used in photoinduced radical polymerization, creating materials with potential applications in electropolymerization (Yilmaz, Cianga, Guner, Topppare, & Yagcı, 2004).
Nonlinear Optical Materials
There's also research on the use of related hydrazones for investigating their nonlinear optical properties, which can be significant in developing optical devices like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Propriétés
Nom du produit |
N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide |
|---|---|
Formule moléculaire |
C11H10N2OS2 |
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2OS2/c1-8-4-6-16-10(8)7-12-13-11(14)9-3-2-5-15-9/h2-7H,1H3,(H,13,14)/b12-7+ |
Clé InChI |
FJLQPCRQLSAFGY-KPKJPENVSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=C(SC=C1)C=NNC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



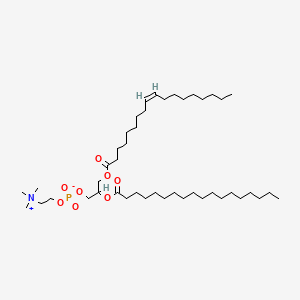
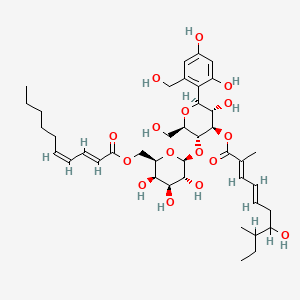
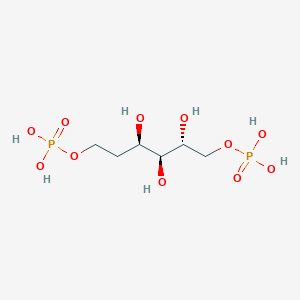
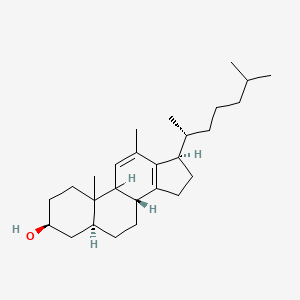
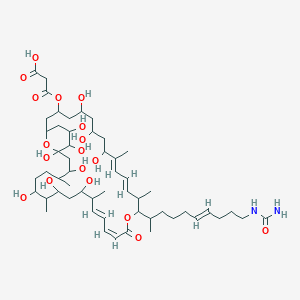
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
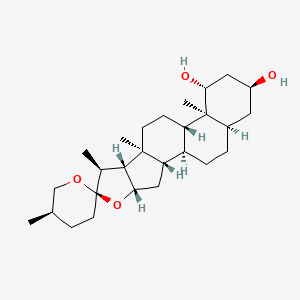
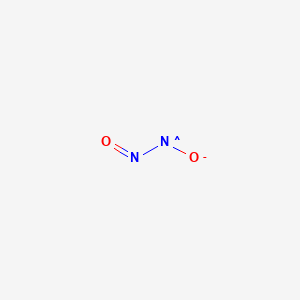
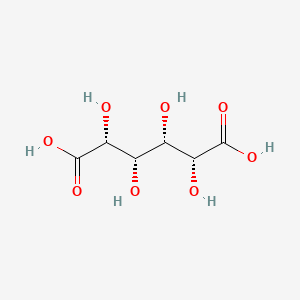
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
